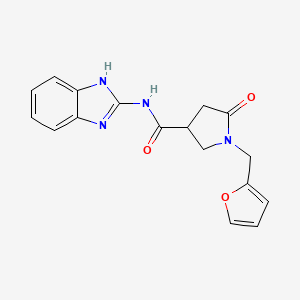![molecular formula C19H24N2O2S B6141136 3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B6141136.png)
3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonyl group attached to a trimethylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
科学研究应用
3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine and pyridine rings can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like 2-amino-4-(1-piperidine)pyridine, which are used as kinase inhibitors.
Sulfonyl Compounds: Molecules such as sulfonylureas, which are used in medicinal chemistry for their hypoglycemic properties.
Uniqueness
3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-[1-(2,3,4-trimethylphenyl)sulfonylpiperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-9-10-19(16(3)15(14)2)24(22,23)21-12-5-4-8-18(21)17-7-6-11-20-13-17/h6-7,9-11,13,18H,4-5,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKYMEZSBJGTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24825133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole](/img/structure/B6141061.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6141065.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B6141076.png)
![5-tert-butyl-N-[(Z)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B6141091.png)
![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)
![5-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B6141113.png)
![1-(2,4-dimethoxyphenyl)-3-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6141119.png)

![1-{1-[(2,3-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6141133.png)
![1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6141141.png)
![2-(3-chlorobenzoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6141150.png)
![5-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6141151.png)
